(5-(Piperidin-4-yl)pyridin-2-yl)methanol is a chemical compound that belongs to the class of piperidine and pyridine derivatives. It is characterized by a piperidine ring attached to a pyridine ring through a methanol group. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly as a pharmacological agent.
This compound can be sourced from various chemical suppliers and is classified under organic compounds. It is primarily utilized in research settings, particularly in studies related to drug development and synthesis of biologically active molecules. The compound is also noted for its structural similarity to other biologically relevant molecules, which may contribute to its activity in various biological pathways.
The synthesis of (5-(Piperidin-4-yl)pyridin-2-yl)methanol typically involves the reaction between piperidine derivatives and pyridine derivatives. One common synthetic route includes the reduction of a piperidinone intermediate using phenylsilane and an iron complex as a catalyst. This method allows for the formation of the desired compound under controlled conditions, ensuring high yields and purity.
In industrial settings, although specific large-scale production methods are not extensively documented, it is likely that similar synthetic routes are employed with optimizations for efficiency. These optimizations may include the use of more effective catalysts, improved reaction conditions, and enhanced purification processes to scale up production while maintaining quality.
The molecular formula of (5-(Piperidin-4-yl)pyridin-2-yl)methanol is , with a molecular weight of approximately 192.26 g/mol. The structure consists of a piperidine ring (a six-membered ring containing one nitrogen atom) linked to a pyridine ring (a six-membered aromatic ring also containing one nitrogen atom) via a methanol group (–CH2OH). This configuration contributes to the compound's unique chemical properties and potential biological activities.
(5-(Piperidin-4-yl)pyridin-2-yl)methanol can undergo various chemical reactions, including:
Reagents commonly used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and diverse electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to optimize yields and selectivity.
The physical properties of (5-(Piperidin-4-yl)pyridin-2-yl)methanol include:
Chemical properties include:
Relevant data indicates that the compound maintains stability across various pH levels but may undergo degradation under extreme conditions .
(5-(Piperidin-4-yl)pyridin-2-yl)methanol has several scientific applications:
Nitrogen-containing heterocycles constitute the backbone of >85% of biologically active pharmaceuticals and natural products, serving as indispensable scaffolds in medicinal chemistry [6] [10]. Among these, piperidine (saturated six-membered ring) and pyridine (aromatic six-membered ring) are privileged structures due to their versatile drug-like properties, metabolic stability, and capacity for targeted protein interactions. Piperidine derivatives occur in >20 classes of therapeutics (e.g., antipsychotics, antivirals), while pyridine features in 14% of FDA-approved N-heterocyclic drugs, including isoniazid (tuberculosis) and crizotinib (cancer) [2] [7]. The hybridization of these rings generates synergistic benefits—enhancing solubility, bioavailability, and binding affinity through 3D conformational flexibility combined with aromatic stacking potential [5] [7].
Piperidine-pyridine hybrids exploit complementary pharmacological advantages:
Table 1: Therapeutic Applications of Piperidine-Pyridine Hybrid Drugs
Drug Name | Hybrid Structure | Therapeutic Use | Biological Target |
---|---|---|---|
Donepezil | Piperidine-benzylpyridine | Alzheimer’s disease | Acetylcholinesterase (AChE) |
Crizotinib | Piperidine-pyrazolopyridine | Non-small cell lung cancer | Anaplastic lymphoma kinase (ALK) |
Melperone | Fluorinated piperidine-pyridine | Antipsychotic | Dopamine D2 receptor |
5j (Tanshinone I hybrid) | Piperidine-tanshinone | Anti-inflammatory | NLRP3 inflammasome |
The hybridization strategy has yielded clinical candidates like Tanshinone I-piperidine conjugates, which inhibit NLRP3 inflammasome activation by blocking ASC oligomerization—demonstrating 10-fold improved oral bioavailability over native Tanshinone I [5].
(5-(Piperidin-4-yl)pyridin-2-yl)methanol (CAS: 884504-89-6; C₁₁H₁₆N₂O; MW: 192.26 g/mol) exemplifies a structurally optimized piperidine-pyridine hybrid with multifunctional utility. Its molecular architecture features:
Table 2: Physicochemical Profile of (5-(Piperidin-4-yl)pyridin-2-yl)methanol
Property | Value | Experimental Context |
---|---|---|
CAS Registry Number | 884504-89-6 | Unique compound identifier [1] |
Molecular Formula | C₁₁H₁₆N₂O | Elemental composition [1] |
Molecular Weight | 192.26 g/mol | Mass spectrometry [1] |
SMILES String | OC(C1CCNCC1)C1=NC=CC=C1 | Structural notation [1] |
Purity Specification | ≥95% | Commercial synthesis [4] |
Storage Stability | Sealed, dry, 2–8°C | Long-term preservation [1] |
The molecule’s amphiphilic character (logP calculated: 1.2) arises from piperidine’s hydrophilicity (pKa of conjugate acid: ~11.2) and pyridine’s moderate lipophilicity [3] [4]. The -CH₂OH group enhances aqueous solubility (predicted: 8.2 mg/mL) and facilitates prodrug design—critical for CNS penetration or topical delivery [1] [7]. Conformational studies indicate intramolecular H-bonding between the piperidine N-H and pyridine N, stabilizing a semi-folded geometry favorable for membrane permeation [7].
Two industrially viable routes dominate production:
Table 3: Hydrogenation Methods for Piperidine-Pyridine Hybrids
Catalyst System | Conditions | Yield/Selectivity | Limitations |
---|---|---|---|
Ni-silicide | H₂ (20 bar), 50°C, 12h | >90%, cis:trans = 95:5 | Sensitive to N-protecting groups |
Pd/C + Et₃N | H₂ (1 atm), RT, 6h | 85%, retains -OH groups | Requires hydroxyl protection [7] |
Ru nanoparticles | H₂O solvent, 80°C | 88%, chemoselective | Limited substrate scope [7] |
This scaffold’s versatility is demonstrated in:
Table 4: Key Derivatives and Their Therapeutic Applications
Derivative Structure | Biological Activity | Lead Optimization Stage |
---|---|---|
Tanshinone I-piperidine conjugates | NLRP3 inflammasome inhibition | Preclinical (in vivo efficacy) [5] |
N-Benzylated quaternary salts | Anticancer (DNA intercalation) | In vitro screening [7] |
Ether-linked bifunctional agents | AChE inhibition (Alzheimer’s) | Computational docking [7] |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3